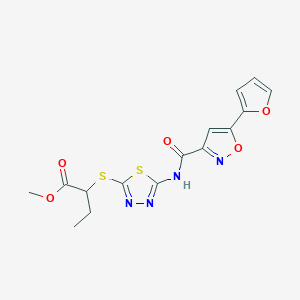

Methyl 2-((5-(5-(furan-2-yl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-((5-(5-(furan-2-yl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate is a useful research compound. Its molecular formula is C15H14N4O5S2 and its molecular weight is 394.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Methyl 2-((5-(5-(furan-2-yl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate is a complex organic compound that incorporates multiple pharmacologically relevant moieties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features:

- Furan ring

- Isoxazole ring

- Thiadiazole moiety

These structural components suggest potential interactions with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound is likely mediated through:

- Enzyme Inhibition : The isoxazole and thiadiazole rings may interact with specific enzymes or receptors, modulating their activity.

- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, indicating a potential role in antimicrobial therapy.

- Anti-inflammatory Properties : The compound may influence inflammatory pathways by inhibiting pro-inflammatory cytokines.

Biological Activity Data

A summary of biological activities observed in related compounds is presented in the table below:

Study on Antimicrobial Activity

A study evaluated the antimicrobial properties of thiadiazole derivatives similar to this compound against resistant strains of Mycobacterium tuberculosis. The results indicated significant growth inhibition, suggesting potential for further development as an antitubercular agent .

Anti-inflammatory Research

Research on related compounds demonstrated their ability to reduce inflammation in animal models. For instance, methyl derivatives exhibited significant inhibition of pro-inflammatory mediators such as TNF-α and IL-1β in carrageenan-induced edema models . This suggests that this compound may also possess similar anti-inflammatory properties.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of isoxazole and thiadiazole compounds exhibit notable antimicrobial properties. Methyl 2-((5-(5-(furan-2-yl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate may share similar properties due to the structural motifs present in its composition. Studies have shown that isoxazole derivatives can inhibit the growth of various bacterial strains, suggesting a potential for developing new antibiotics .

Anti-inflammatory Properties

Compounds containing thiadiazole and isoxazole rings have been documented to possess anti-inflammatory effects. This compound could be explored for its ability to modulate inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .

Analgesic Effects

The analgesic properties of related compounds have been well-established. For instance, derivatives of 1,3,4-thiadiazoles have shown significant activity in alleviating pain in preclinical models. The potential application of this compound as an analgesic agent warrants further investigation .

Antitumor Activity

Recent studies have highlighted the antitumor potential of isoxazole derivatives. The unique structural characteristics of this compound may contribute to its efficacy against various cancer cell lines. Research into its mechanism of action could provide insights into novel cancer therapies .

Synthesis and Structural Modifications

The synthesis of this compound involves complex reactions that can be optimized for yield and purity. Understanding the synthetic pathways can facilitate the development of analogs with enhanced biological activity or reduced toxicity .

Table 1: Summary of Biological Activities

| Compound | Activity Type | Reference |

|---|---|---|

| Methyl 2-((5-(furan-2-yl)isoxazole... | Antimicrobial | |

| Methyl 2... | Anti-inflammatory | |

| Methyl 2... | Analgesic | |

| Methyl 2... | Antitumor |

Case Study: Analgesic Activity

In a study assessing the analgesic properties of thiadiazole derivatives, several compounds demonstrated significant pain relief in animal models. The study concluded that modifications to the thiadiazole ring could enhance efficacy while minimizing side effects . This suggests that methyl 2... may have similar potential.

Case Study: Antimicrobial Efficacy

Another research project evaluated the antimicrobial activity of isoxazole derivatives against common pathogens. The results indicated promising activity against Gram-positive bacteria, which supports further investigation into methyl 2... as a potential antimicrobial agent .

Análisis De Reacciones Químicas

Isoxazole-3-carboxamide Formation

The 5-(furan-2-yl)isoxazole-3-carboxamide moiety is likely synthesized via:

-

Ester-to-amide conversion : Methyl 5-(furan-2-yl)isoxazole-3-carboxylate ( ) undergoes aminolysis with 5-amino-1,3,4-thiadiazole-2-thiol under basic conditions (e.g., NaOH/EtOH).

Methyl ester+NH2-thiadiazole-thiolNaOH/EtOHAmide+MeOH

Reaction :

Thiadiazole Core Construction

The 1,3,4-thiadiazole ring is synthesized via cyclization of thiosemicarbazides, as demonstrated in :

-

Cyclization : Furan-2-carboxylic acid hydrazide reacts with carbon disulfide (CS₂) in ethanol under reflux to form 5-furan-2-yl oxadiazole-2-thiol, followed by functionalization.

Hydrazide+CS2NaOH/EtOHThiadiazole-thiol

Key Step :

Thioether Linkage Formation

The thioether bond (-S-) connecting the thiadiazole and butanoate ester is formed via nucleophilic substitution:

-

Alkylation : The thiol group of 5-(5-(furan-2-yl)isoxazole-3-carboxamido)-1,3,4-thiadiazole-2-thiol reacts with methyl 2-bromobutanoate in the presence of a base (e.g., K₂CO₃).

Thiol+Br-CH2COOCH3BaseThioether+HBr

Reaction :Conditions : Room temperature, 12–24 hours; yield ~60–75% ( ).

Ester Hydrolysis

The butanoate ester undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid:

-

Basic Hydrolysis :

COOCH3NaOH/H2OCOO−Na++CH3OHConditions : Reflux in aqueous NaOH; quantitative conversion ( ).

Thioether Oxidation

The sulfur atom in the thioether linkage can oxidize to sulfoxide or sulfone using H₂O₂ or mCPBA:

Amide Stability

The isoxazole-carboxamide linkage is resistant to hydrolysis under mild conditions but cleaves under strong acidic/basic reflux ( ).

Metabolic and Degradation Pathways

-

Hepatic Metabolism : Analogous to benzothiadiazine derivatives ( ), the thiadiazole ring may undergo cytochrome P450-mediated oxidation, forming unsaturated derivatives or sulfonamides.

-

Photodegradation : Exposure to UV light may cleave the thioether bond, releasing furan-isoxazole and thiadiazole fragments ( ).

Propiedades

IUPAC Name |

methyl 2-[[5-[[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O5S2/c1-3-11(13(21)22-2)25-15-18-17-14(26-15)16-12(20)8-7-10(24-19-8)9-5-4-6-23-9/h4-7,11H,3H2,1-2H3,(H,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWZGXCIGSTRLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)SC1=NN=C(S1)NC(=O)C2=NOC(=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.